molecular formula C10H19NOS B13745806 S-Propyl hexahydro-1H-azepine-1-carbothioate CAS No. 3134-66-5

S-Propyl hexahydro-1H-azepine-1-carbothioate

Cat. No.: B13745806
CAS No.: 3134-66-5
M. Wt: 201.33 g/mol
InChI Key: CCHAJHCNTVMJPW-UHFFFAOYSA-N
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Description

S-Propyl hexahydro-1H-azepine-1-carbothioate is a chemical compound with the molecular formula C10H19NOS. It is known for its unique structure, which includes a hexahydro-1H-azepine ring and a carbothioate group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Propyl hexahydro-1H-azepine-1-carbothioate typically involves the reaction of hexahydro-1H-azepine with propyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

S-Propyl hexahydro-1H-azepine-1-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-Propyl hexahydro-1H-azepine-1-carbothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-Propyl hexahydro-1H-azepine-1-carbothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbothioate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Propyl hexahydro-1H-azepine-1-carbothioate is unique due to its specific propyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and useful in different applications .

Properties

CAS No.

3134-66-5

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

S-propyl azepane-1-carbothioate

InChI

InChI=1S/C10H19NOS/c1-2-9-13-10(12)11-7-5-3-4-6-8-11/h2-9H2,1H3

InChI Key

CCHAJHCNTVMJPW-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=O)N1CCCCCC1

Origin of Product

United States

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